molecular formula C19H20ClN3O2 B277858 N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide

N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide

Cat. No. B277858
M. Wt: 357.8 g/mol
InChI Key: IPGHAGDRQFWJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications in various types of cancer. Sorafenib was first approved by the US Food and Drug Administration in 2005 for the treatment of advanced renal cell carcinoma (RCC) and later for hepatocellular carcinoma (HCC).

Mechanism of Action

Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. The MAPK/ERK pathway is activated in many types of cancer and promotes cell proliferation, survival, and angiogenesis. By inhibiting RAF kinases, Sorafenib blocks the activation of the MAPK/ERK pathway and reduces cell proliferation and angiogenesis. Sorafenib also inhibits VEGFR 2 and 3, which are involved in angiogenesis, and PDGFR β, which is involved in cell proliferation and survival. By inhibiting these receptors, Sorafenib reduces angiogenesis and tumor growth.
Biochemical and Physiological Effects
Sorafenib has been shown to have several biochemical and physiological effects. In vitro studies have shown that Sorafenib inhibits cell proliferation and induces apoptosis in cancer cells. Sorafenib also inhibits angiogenesis and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that Sorafenib reduces tumor growth and metastasis in animal models of cancer. Sorafenib has also been shown to have anti-angiogenic and anti-inflammatory effects in animal models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

Sorafenib has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. However, Sorafenib also has limitations for lab experiments. It is a non-specific kinase inhibitor that can inhibit the activity of multiple kinases. This can make it difficult to determine the specific target of Sorafenib in a particular experiment. Sorafenib is also a cytotoxic agent that can induce cell death in non-cancer cells, which can complicate the interpretation of results.

Future Directions

There are several future directions for the research of Sorafenib. One direction is to investigate the use of Sorafenib in combination with other therapeutic agents for the treatment of cancer. Sorafenib has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Another direction is to investigate the use of Sorafenib in other types of cancer, such as lung cancer and breast cancer. Sorafenib has shown promising results in preclinical studies of these cancers. Finally, there is a need to develop more specific kinase inhibitors that can target the specific kinases involved in cancer without inhibiting other kinases. This will improve the efficacy and reduce the side effects of kinase inhibitors like Sorafenib.

Synthesis Methods

The synthesis of Sorafenib involves a multi-step process that starts with the condensation of 4-chloro-3-nitrobenzoic acid with 4-acetylpiperazine to form 4-(4-acetylpiperazin-1-yl)-3-nitrobenzoic acid. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then coupled with 2-(4-chloroanilino)-4-nitrophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form Sorafenib.

Scientific Research Applications

Sorafenib has been extensively studied for its potential therapeutic applications in various types of cancer, including RCC, HCC, and thyroid cancer. It has also been investigated for its anti-angiogenic and anti-inflammatory properties. Sorafenib inhibits the activity of several kinases, including RAF kinases, vascular endothelial growth factor receptor (VEGFR) 2 and 3, platelet-derived growth factor receptor (PDGFR) β, and c-KIT. By inhibiting these kinases, Sorafenib blocks cell proliferation, angiogenesis, and tumor growth.

properties

Product Name

N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide

InChI

InChI=1S/C19H20ClN3O2/c1-14(24)22-9-11-23(12-10-22)18-8-3-2-7-17(18)21-19(25)15-5-4-6-16(20)13-15/h2-8,13H,9-12H2,1H3,(H,21,25)

InChI Key

IPGHAGDRQFWJDW-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.